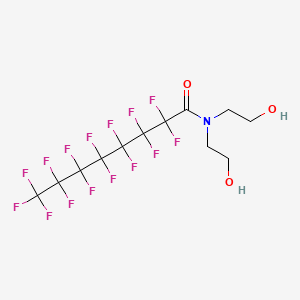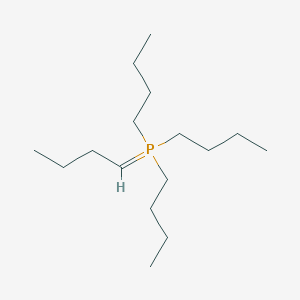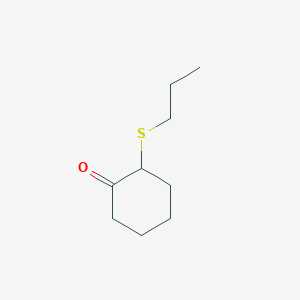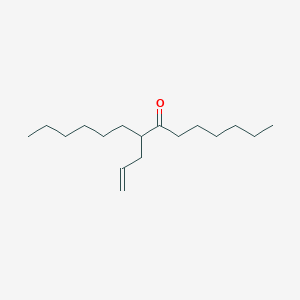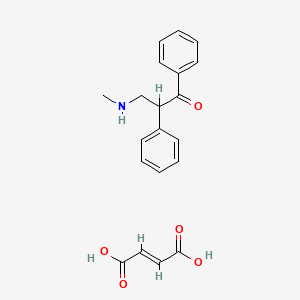
3-(Methylamino)-2-phenylpropiophenone maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-2-phenylpropiophenone maleate is an organic compound that belongs to the class of phenylpropiophenones It is characterized by the presence of a methylamino group attached to the phenylpropiophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2-phenylpropiophenone maleate typically involves the reaction of 2-phenylpropiophenone with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the free base with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylamino)-2-phenylpropiophenone maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropiophenones.
Aplicaciones Científicas De Investigación
3-(Methylamino)-2-phenylpropiophenone maleate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(Methylamino)-2-phenylpropiophenone maleate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpropiophenone: Lacks the methylamino group, making it less reactive in certain chemical reactions.
3-(Amino)-2-phenylpropiophenone: Similar structure but without the methyl group, leading to different chemical properties.
3-(Dimethylamino)-2-phenylpropiophenone: Contains an additional methyl group, which can affect its reactivity and interactions.
Uniqueness
3-(Methylamino)-2-phenylpropiophenone maleate is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
40281-12-7 |
|---|---|
Fórmula molecular |
C20H21NO5 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;3-(methylamino)-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C16H17NO.C4H4O4/c1-17-12-15(13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14;5-3(6)1-2-4(7)8/h2-11,15,17H,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
XVVRVNIDUKODKO-WLHGVMLRSA-N |
SMILES isomérico |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CNCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


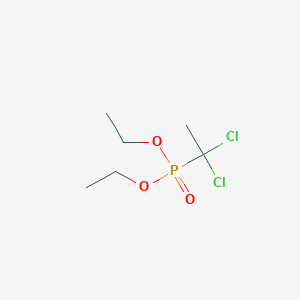
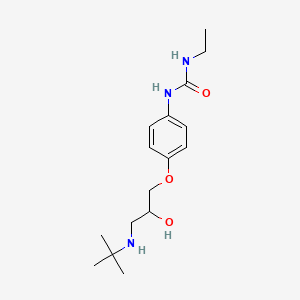

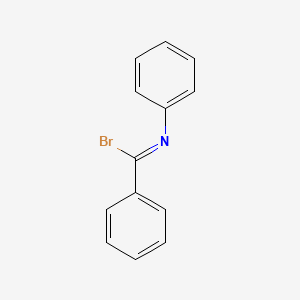
![Ethyl 2-methyl-5-oxo-5lambda~5~-furo[3,2-c]pyridine-3-carboxylate](/img/structure/B14659720.png)
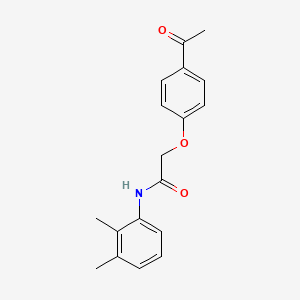
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)

